1-Propanol, 1-phenyl, TMS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

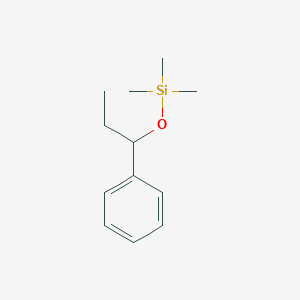

Structure

3D Structure

Properties

CAS No. |

62559-30-2 |

|---|---|

Molecular Formula |

C12H20OSi |

Molecular Weight |

208.37 g/mol |

IUPAC Name |

trimethyl(1-phenylpropoxy)silane |

InChI |

InChI=1S/C12H20OSi/c1-5-12(13-14(2,3)4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |

InChI Key |

YLXOSLUBLGUGQW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC=CC=C1)O[Si](C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Phenyl-1-propanol TMS Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-phenyl-1-propanol trimethylsilyl (TMS) ether, a versatile intermediate and protecting group in organic synthesis. The document details its chemical properties, synthesis, and analytical characterization. Furthermore, it explores the significant role of silyl ethers, particularly TMS ethers, in the context of drug development, serving as crucial protecting groups for hydroxyl functionalities during the synthesis of complex pharmaceutical agents. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug discovery.

Introduction

1-Phenyl-1-propanol TMS ether, systematically named trimethyl(1-phenylpropoxy)silane, is an organosilicon compound derived from 1-phenyl-1-propanol. The introduction of the trimethylsilyl group to the hydroxyl moiety of 1-phenyl-1-propanol modifies its chemical properties, rendering it a useful intermediate in various organic transformations. The primary application of this compound lies in its function as a protecting group for the secondary benzylic alcohol. The TMS group is readily introduced and can be selectively removed under mild conditions, a critical feature in multi-step organic syntheses. In the realm of drug development, the strategic use of protecting groups like TMS ethers is fundamental to the successful synthesis of complex active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

The key chemical and physical properties of 1-phenyl-1-propanol TMS ether are summarized in the table below. These properties are essential for its handling, purification, and characterization.

| Property | Value |

| IUPAC Name | trimethyl(1-phenylpropoxy)silane |

| Synonyms | 1-Propanol, 1-phenyl, TMS |

| CAS Number | 62559-30-2 |

| Molecular Formula | C₁₂H₂₀OSi |

| Molecular Weight | 208.37 g/mol |

| Appearance | Expected to be a colorless liquid |

| Boiling Point | Not precisely reported, estimated to be higher than the parent alcohol (217-219 °C) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, THF) |

| Kovats Retention Index | 1201 (Standard non-polar column)[1] |

Experimental Protocols

Synthesis of 1-Phenyl-1-propanol TMS Ether

The synthesis of 1-phenyl-1-propanol TMS ether is typically achieved through the trimethylsilylation of 1-phenyl-1-propanol. A general and reliable method involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base, such as imidazole, in an anhydrous aprotic solvent.

Materials:

-

1-Phenyl-1-propanol

-

Trimethylsilyl chloride (TMSCl)

-

Imidazole

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenyl-1-propanol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trimethylsilyl chloride (1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-phenyl-1-propanol TMS ether.

Deprotection of the TMS Ether

The removal of the TMS protecting group to regenerate the alcohol can be accomplished under mild acidic conditions or with a fluoride source.

Procedure (Acidic Hydrolysis):

-

Dissolve the 1-phenyl-1-propanol TMS ether in a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a mild acid, such as acetic acid or a few drops of dilute hydrochloric acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the deprotected 1-phenyl-1-propanol.

Analytical Data

Table of Predicted Spectral Data:

| Analytical Technique | Predicted Data |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 5H, Ar-H), ~4.6 ppm (t, 1H, CH-O), ~1.7 ppm (m, 2H, CH₂), ~0.9 ppm (t, 3H, CH₃), ~0.0 ppm (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~145 ppm (Ar-C), ~128 ppm (Ar-CH), ~127 ppm (Ar-CH), ~126 ppm (Ar-CH), ~77 ppm (CH-O), ~32 ppm (CH₂), ~10 ppm (CH₃), ~0 ppm (Si(CH₃)₃) |

| Mass Spectrometry (EI) | Expected prominent peaks at m/z = 208 (M⁺), 193 (M-CH₃)⁺, 135 (M-Si(CH₃)₃)⁺, 105 (C₆H₅CHO)⁺, 77 (C₆H₅)⁺, 73 (Si(CH₃)₃)⁺ |

| Infrared (FTIR) | Expected characteristic peaks at ~3050-3000 cm⁻¹ (Ar C-H stretch), ~2960-2850 cm⁻¹ (Aliphatic C-H stretch), ~1250 cm⁻¹ (Si-CH₃ bend), ~1080 cm⁻¹ (Si-O-C stretch) |

Role in Drug Development and Organic Synthesis

The primary role of 1-phenyl-1-propanol TMS ether in the context of drug development and complex organic synthesis is as a protecting group for the hydroxyl functionality of 1-phenyl-1-propanol. Silyl ethers are widely employed as protecting groups due to their ease of formation, stability under a variety of reaction conditions, and facile cleavage under specific and mild conditions.

The trimethylsilyl (TMS) group, in particular, is one of the simplest and most common silyl protecting groups. It is stable to many non-acidic reagents but is readily cleaved by acid or fluoride ions. This differential stability allows for its selective removal in the presence of other more robust protecting groups, a strategy known as orthogonal protection, which is a cornerstone of modern synthetic organic chemistry.

Workflow for the Use of TMS Protection in a Hypothetical Synthesis

The following diagram illustrates a generic workflow where 1-phenyl-1-propanol TMS ether could be used as an intermediate in a multi-step synthesis.

Conclusion

1-Phenyl-1-propanol TMS ether serves as a valuable intermediate in organic synthesis, primarily functioning as a protecting group for the corresponding secondary alcohol. Its ease of synthesis and selective removal make it a useful tool for chemists, particularly in the multi-step synthesis of complex molecules relevant to the pharmaceutical industry. This technical guide has provided an in-depth overview of its properties, synthesis, and applications, and is intended to aid researchers in the effective utilization of this compound in their synthetic endeavors.

References

molecular weight of 1-phenyl-1-propanol TMS ether

An In-depth Technical Guide on the Trimethylsilyl Ether of 1-Phenyl-1-propanol

This guide provides comprehensive information on the molecular weight of 1-phenyl-1-propanol trimethylsilyl (TMS) ether, intended for researchers, scientists, and professionals in the field of drug development. This document outlines the component molecular weights, the calculated molecular weight of the final compound, and a representative experimental protocol for its synthesis.

Data Presentation

The is determined by the addition of a trimethylsilyl group to the 1-phenyl-1-propanol molecule, with the corresponding loss of a hydrogen atom from the hydroxyl group. The relevant molecular weights are summarized in the table below.

| Compound/Group | Chemical Formula | Molecular Weight ( g/mol ) |

| 1-Phenyl-1-propanol | C₉H₁₂O | 136.19[1][2][3][4] |

| Trimethylsilyl (TMS) Group | -Si(CH₃)₃ | 73.19[5][6] |

| 1-Phenyl-1-propanol TMS Ether | C₁₂H₂₀OSi | 208.37 |

Note: The molecular weight of the TMS ether is calculated as follows: (Molecular Weight of 1-Phenyl-1-propanol) + (Molecular Weight of TMS group) - (Molecular Weight of Hydrogen) = 136.19 + 73.19 - 1.01 = 208.37 g/mol .

Experimental Protocols

The synthesis of a trimethylsilyl ether from an alcohol is a common chemical transformation used to protect the hydroxyl group or to increase the volatility of the compound for analytical purposes such as gas chromatography.

Objective: To synthesize 1-phenyl-1-propanol TMS ether from 1-phenyl-1-propanol using a standard silylation agent.

Materials:

-

1-phenyl-1-propanol

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous pyridine or other suitable base (e.g., triethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenyl-1-propanol in the anhydrous aprotic solvent.

-

Addition of Base: Add a slight excess of anhydrous pyridine or triethylamine to the solution. This base will act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Silylating Agent: Cool the mixture in an ice bath. Slowly add a slight excess of trimethylsilyl chloride to the stirred solution via a dropping funnel.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation or column chromatography to yield the pure 1-phenyl-1-propanol TMS ether.

Mandatory Visualization

The following diagrams illustrate the logical relationship in the formation of 1-phenyl-1-propanol TMS ether and a general experimental workflow.

Caption: Silylation reaction of 1-phenyl-1-propanol.

References

- 1. scbt.com [scbt.com]

- 2. (R)-(+)-1-Phenyl-1-propanol [webbook.nist.gov]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. 1-Phenyl-1-propanol | C9H12O | CID 7147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethylsilyl radical | C3H9Si | CID 123362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trimethylsilyl (16571-41-8) for sale [vulcanchem.com]

A Technical Guide to 1-Propanol, 1-phenyl, TMS: Properties and Experimental Data

This technical guide provides a comprehensive overview of the chemical and physical data for 1-Propanol, 1-phenyl, TMS, also known by its IUPAC name, trimethyl(1-phenylpropoxy)silane. The information is compiled from the National Institute of Standards and Technology (NIST) library and PubChem databases, targeting researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a trimethylsilyl ether derivative of 1-phenyl-1-propanol. The silylation of the hydroxyl group increases the volatility and thermal stability of the compound, making it suitable for gas chromatography and mass spectrometry analysis.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | trimethyl(1-phenylpropoxy)silane | PubChem[1] |

| CAS Number | 62559-30-2 | PubChem[1] |

| Molecular Formula | C₁₂H₂₀OSi | PubChem[1] |

| Molecular Weight | 208.37 g/mol | PubChem[1][2] |

| InChI | InChI=1S/C12H20OSi/c1-5-12(13-14(2,3)4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 | PubChem[1] |

| InChIKey | YLXOSLUBLGUGQW-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physicochemical and Chromatographic Data

| Parameter | Value | Conditions | Source |

| Kovats Retention Index | 1201 | Standard non-polar column | PubChem[1] |

Experimental Protocols

2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The Kovats Retention Index is a key parameter in gas chromatography for identifying compounds. While the specific experimental details for the value reported in PubChem are not provided, a general protocol for determining the Kovats RI on a non-polar column is described below. This is based on standard chromatographic techniques.

Objective: To determine the retention time of this compound relative to a series of n-alkane standards and calculate its Kovats Retention Index.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Capillary column (non-polar phase, e.g., HP-1).[3]

Materials:

-

Sample of this compound dissolved in a suitable solvent (e.g., dichloromethane, hexane).

-

A homologous series of n-alkanes (e.g., C8 to C20) as retention time standards.

-

Helium as the carrier gas.[3]

Procedure:

-

Sample Preparation: A dilute solution of the analyte is prepared. A separate solution containing the n-alkane standards is also prepared.

-

Injection: A small volume (typically 1 µL) of the sample and the n-alkane mixture are injected into the GC.

-

Chromatographic Separation: The separation is performed on a non-polar capillary column. A temperature program is used to elute the compounds, for example, an initial temperature of 100°C held for 3 minutes, followed by a ramp of 30°C/min to a final temperature of 310°C, held for 8 minutes.[3]

-

Detection: The mass spectrometer is used as the detector to identify the analyte and the n-alkanes based on their mass spectra.

-

Data Analysis: The retention times of the analyte and the n-alkanes are recorded. The Kovats Retention Index (I) is calculated using the following formula:

I = 100[n + (N - n) × (log(t'a) - log(t'n)) / (log(t'N) - log(t'n))]

Where:

-

n is the carbon number of the n-alkane eluting just before the analyte.

-

N is the carbon number of the n-alkane eluting just after the analyte.

-

t'a is the adjusted retention time of the analyte.

-

t'n is the adjusted retention time of the n-alkane with carbon number n.

-

t'N is the adjusted retention time of the n-alkane with carbon number N.

-

Data Visualization

The following diagram illustrates the relationship between the chemical structure of this compound and its primary identifiers.

Figure 1: Key identifiers and properties of this compound.

References

An In-depth Technical Guide on the PubChem Entry for C12H20OSi

A comprehensive analysis of the available data for isomers of the chemical formula C12H20OSi reveals a landscape of limited but distinct information. This guide synthesizes the current knowledge from PubChem and other scientific resources to provide researchers, scientists, and drug development professionals with a concise overview of the key isomers, their properties, and the notable absence of extensive experimental and biological data.

While there is no single, comprehensive "core" PubChem entry for the molecular formula C12H20OSi that is rich in experimental data and biological activity, several isomers are indexed. The most prominent of these are 1-phenyl-3-(trimethylsilyl)-2-propanol and (2-Methyl-4-phenylpentan-2-yl)oxysilane. This guide will focus on the available data for these and other related isomers.

Quantitative Data Presentation

The available quantitative data for the primary isomers of C12H20OSi is summarized below. It is important to note the general lack of extensive experimental data for these compounds.

Table 1: Physicochemical Properties of C12H20OSi Isomers

| Property | 1-phenyl-3-(trimethylsilyl)-2-propanol | (2-Methyl-4-phenylpentan-2-yl)oxysilane |

| PubChem CID | 4226970[1] | 173274715[2] |

| Molecular Weight | 208.38 g/mol | 208.38 g/mol |

| XLogP3-AA (Predicted) | 3.2 | 3.9 |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 5 | 4 |

| Exact Mass | 208.12834114 g/mol | 208.12834114 g/mol |

| Monoisotopic Mass | 208.12834114 g/mol | 208.12834114 g/mol |

| Topological Polar Surface Area | 20.2 Ų | 9.2 Ų |

| Heavy Atom Count | 14 | 14 |

| Complexity | 184 | 161 |

Table 2: Computed Spectral Data for 1-phenyl-3-(trimethylsilyl)-2-propanol

| Spectrum Type | Conditions | Peaks |

| 1H NMR | (CDCl3, 400 MHz) | δ 7.32-7.19 (m, 5H), 3.85 (m, 1H), 2.75 (dd, J=13.6, 4.8 Hz, 1H), 2.62 (dd, J=13.6, 8.0 Hz, 1H), 1.85 (br s, 1H), 0.88 (dd, J=14.0, 5.6 Hz, 1H), 0.77 (dd, J=14.0, 8.0 Hz, 1H), 0.00 (s, 9H) |

| 13C NMR | (CDCl3, 100 MHz) | δ 138.9, 129.5, 128.3, 126.3, 74.9, 43.1, 25.9, -0.2 |

Note: The spectral data presented is predicted and has not been experimentally verified in the available literature.

Experimental Protocols

A thorough search of the PubChem database and associated scientific literature did not yield any detailed experimental protocols for the synthesis, purification, or analysis of any isomers of C12H20OSi. The general lack of citations and associated publications for the PubChem entries of these compounds indicates that they are not widely studied or characterized.

Biological Activity and Signaling Pathways

There is no reported biological activity or associated signaling pathway information for any C12H20OSi isomer in the PubChem database. Searches for biological data related to this chemical formula in broader scientific literature were also unsuccessful. Therefore, at present, the biological role and potential therapeutic applications of these compounds are unknown.

Mandatory Visualizations

Given the absence of any described signaling pathways, experimental workflows, or other logical relationships in the available data for C12H20OSi, no diagrams can be generated. The creation of such visualizations would be speculative and not based on scientific evidence.

The chemical formula C12H20OSi represents a number of isomeric structures, with 1-phenyl-3-(trimethylsilyl)-2-propanol and (2-Methyl-4-phenylpentan-2-yl)oxysilane being two examples cataloged in PubChem. The available information for these compounds is currently limited to computed physicochemical and spectral properties. There is a significant lack of experimental data, including established protocols for their synthesis and handling, as well as any information regarding their biological activity.

For researchers and professionals in drug development, the isomers of C12H20OSi represent a largely unexplored chemical space. Future research would be required to synthesize these compounds, verify their properties through experimental analysis, and investigate any potential biological effects to determine if they hold any therapeutic or other practical value. Without such foundational research, a comprehensive technical whitepaper on a core PubChem entry for C12H20OSi cannot be fully realized.

References

Methodological & Application

Application Note: GC-MS Analysis of 1-phenyl-1-propanol TMS Derivative

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the derivatization and subsequent quantitative analysis of 1-phenyl-1-propanol using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

1-phenyl-1-propanol is a chiral aromatic alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification of this analyte is crucial for process monitoring, quality control, and pharmacokinetic studies. Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. However, the hydroxyl group in 1-phenyl-1-propanol can lead to poor peak shape and thermal degradation during GC analysis.

To overcome these challenges, a derivatization step is employed to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether. This application note outlines a comprehensive method for the TMS derivatization of 1-phenyl-1-propanol followed by its quantification using GC-MS.

Experimental Protocols

Materials and Reagents

-

1-phenyl-1-propanol standard

-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine

-

Anhydrous solvent (e.g., Dichloromethane, Hexane, or Ethyl Acetate)

-

GC vials with inserts and caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

Standard Solution Preparation

Prepare a stock solution of 1-phenyl-1-propanol in the chosen anhydrous solvent at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

TMS Derivatization Protocol

-

Sample Preparation: Transfer 100 µL of the standard solution or sample into a GC vial. If the sample is in a protic solvent, it must be evaporated to dryness under a gentle stream of nitrogen before adding the anhydrous solvent.

-

Reagent Addition: Add 50 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS to the vial.[1]

-

Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.[1]

-

Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.

Note: TMS derivatives can be sensitive to moisture and may degrade over time. It is recommended to analyze the derivatized samples within 24 hours for best results.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-450

Data Presentation

The successful derivatization of 1-phenyl-1-propanol to its TMS ether, trimethyl(1-phenylpropoxy)silane, allows for excellent chromatographic separation and mass spectrometric identification.

Chromatographic Data

The following table summarizes the key chromatographic and mass spectrometric identifiers for the 1-phenyl-1-propanol TMS derivative.

| Compound Name | IUPAC Name | Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (non-polar column) |

| 1-phenyl-1-propanol TMS Derivative | trimethyl(1-phenylpropoxy)silane | C12H20OSi | 208.37 | 1201 |

Table 1: Chromatographic and Physical Properties of 1-phenyl-1-propanol TMS Derivative.[2]

Mass Spectral Data

The mass spectrum of the 1-phenyl-1-propanol TMS derivative is characterized by several key fragment ions. The molecular ion peak is often of low abundance or absent. The fragmentation pattern is predictable based on the structure of the silylated compound.

| m/z | Proposed Fragment Ion | Relative Abundance |

| 208 | [M]+• | Low |

| 193 | [M-CH3]+ | Moderate |

| 179 | [M-C2H5]+ | High |

| 105 | [C6H5CH=OH]+ | High |

| 77 | [C6H5]+ | Moderate |

| 75 | [(CH3)2Si=OH]+ | Moderate |

| 73 | [(CH3)3Si]+ | High (Base Peak) |

Table 2: Proposed Mass Fragmentation Pattern of 1-phenyl-1-propanol TMS Derivative.

Note: The fragmentation pattern is predicted based on typical fragmentation of TMS ethers of secondary alcohols and may vary slightly depending on the instrument conditions.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of the 1-phenyl-1-propanol TMS derivative against the corresponding concentration of the prepared standards. The ion at m/z 179 is often a good choice for quantification due to its high abundance and specificity.

Calibration Curve Example

| Concentration (µg/mL) | Peak Area (m/z 179) |

| 1 | 15,000 |

| 5 | 78,000 |

| 10 | 160,000 |

| 25 | 410,000 |

| 50 | 825,000 |

| 100 | 1,650,000 |

Table 3: Example Calibration Data for the Quantitative Analysis of 1-phenyl-1-propanol TMS Derivative.

A linear regression of the calibration data will yield a calibration equation (y = mx + c) and a correlation coefficient (R²) which should be >0.99 for accurate quantification.

Visualization

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis.

Derivatization Reaction Signaling Pathway

Caption: TMS derivatization of 1-phenyl-1-propanol.

References

Application Notes and Protocols for the Trimethylsilylation of Secondary Alcohols

Introduction

The protection of hydroxyl groups is a crucial strategy in multi-step organic synthesis to prevent unwanted side reactions. The trimethylsilyl (TMS) ether is one of the most fundamental protecting groups for alcohols due to the ease of its introduction and removal. Trimethylsilylation converts the polar and reactive hydroxyl group into a less polar, more volatile, and sterically hindered silyl ether, which is stable under many non-acidic reaction conditions.[1][2] This protocol provides detailed methods for the trimethylsilylation of secondary alcohols, which are often more sterically hindered and less reactive than primary alcohols.[3][4]

Data Presentation: Comparison of Common Silylating Agents

The choice of silylating agent and reaction conditions depends on the substrate's reactivity, steric hindrance, and the presence of other functional groups. The following table summarizes common reagents for the trimethylsilylation of secondary alcohols.

| Reagent/Catalyst System | Molar Ratio (Alcohol:Reagent:Base/Cat.) | Typical Solvent | Temperature (°C) | Typical Reaction Time | Yield | Remarks |

| TMSCl / Amine Base | 1 : 1.1 : 1.1 | Dichloromethane, Pyridine, THF | 0 - 25 | 0.5 - 2 h | >95% | A widely used, rapid, and generally quantitative method.[1][5] The amine base (e.g., triethylamine, pyridine) neutralizes the HCl byproduct.[1][5] |

| HMDS / (Catalyst) | 1 : 0.5 - 1 : (catalytic) | Acetonitrile, Neat | 25 - 50 | 1 - 12 h | >90% | A milder alternative to TMSCl. The only byproduct is ammonia.[5] The reaction can be slow but is accelerated by catalytic TMSCl or boric acid.[5][6] |

| BSTFA / (Catalyst) | 1 : 1.1 - 1.5 : (catalytic) | Acetonitrile, Dichloromethane | 25 - 60 | 0.5 - 3 h | >95% | A powerful silylating agent.[3] Byproducts are neutral and volatile, simplifying workup. Catalytic TMSCl can be added to increase reactivity.[5] |

| TMS-Imidazole | 1 : 1.1 - 1.5 | Dichloromethane, THF | 25 | 0.5 - 2 h | >95% | A very reactive silylating agent, particularly effective for alcohols.[5] |

| TMSN₃ / TBABr | 1 : 1.5 : 0.2 | Neat | 30 - 70 | 10 - 30 min | >91% | An extremely efficient and rapid method for secondary alcohols under solvent-free conditions.[7] TBABr acts as a potent catalyst.[7] |

Abbreviations: TMSCl (Chlorotrimethylsilane), HMDS (Hexamethyldisilazane), BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), TMS-Imidazole (N-Trimethylsilylimidazole), TMSN₃ (Trimethylsilyl azide), TBABr (Tetrabutylammonium bromide), THF (Tetrahydrofuran).

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. The reagents are often moisture-sensitive, volatile, and corrosive. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

Protocol 1: Trimethylsilylation using Chlorotrimethylsilane (TMSCl) and Triethylamine

This is a classic and highly effective method for protecting secondary alcohols.[1]

Materials:

-

Secondary alcohol

-

Chlorotrimethylsilane (TMSCl)

-

Triethylamine (Et₃N) or Pyridine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

To a stirred solution of the secondary alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C (ice bath) under a nitrogen atmosphere, add TMSCl (1.1 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude TMS-protected alcohol.

-

Purify the product by flash column chromatography or distillation as required.

Protocol 2: Trimethylsilylation using Hexamethyldisilazane (HMDS) and Catalytic Boric Acid

This protocol uses a milder silylating agent and an environmentally benign catalyst.[6]

Materials:

-

Secondary alcohol

-

Hexamethyldisilazane (HMDS)

-

Boric acid (H₃BO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, add the secondary alcohol (1.0 eq), HMDS (0.8 eq), and boric acid (0.1 eq) to anhydrous acetonitrile.[6]

-

Stir the mixture at room temperature. For less reactive secondary alcohols, the mixture can be gently warmed to 40-50 °C.[5]

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-10 hours).

-

Upon completion, add deionized water to the reaction mixture and extract with diethyl ether (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified if necessary.

Protocol 3: Rapid Trimethylsilylation using Trimethylsilyl Azide (TMSN₃) and TBABr

This is a highly efficient, solvent-free method suitable for a wide range of secondary alcohols, including hindered ones.[7]

Materials:

-

Secondary alcohol

-

Trimethylsilyl azide (TMSN₃)

-

Tetrabutylammonium bromide (TBABr)

-

Deionized water

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

To the secondary alcohol (1.0 eq) in a vial, add trimethylsilyl azide (1.5 eq).

-

Add a catalytic amount of TBABr (0.2 eq).[7]

-

Stir the mixture at 30 °C or, for more hindered alcohols, warm to 70 °C. The reaction is typically complete in under 30 minutes.[7]

-

Monitor the reaction by TLC or GC.

-

Once complete, add 2 mL of water and extract the mixture with Et₂O.

-

To remove the TBABr catalyst, pass the ether solution through a short plug of silica gel, washing the silica with additional Et₂O.[7]

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure O-trimethylsilylated product.[7]

Deprotection Protocol: Cleavage of TMS Ethers

TMS ethers are readily cleaved to regenerate the parent alcohol under mild acidic conditions or by using a fluoride ion source.[1][8]

Materials:

-

TMS-protected alcohol

-

Methanol (MeOH)

-

1M Hydrochloric acid (HCl) or Acetic Acid

-

OR: Tetrabutylammonium fluoride (TBAF), 1M solution in THF

Procedure (Acidic Hydrolysis):

-

Dissolve the TMS-protected alcohol in methanol.

-

Add a few drops of 1M HCl or acetic acid.

-

Stir the solution at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 30 minutes.

-

Neutralize the acid with a mild base (e.g., NaHCO₃ solution).

-

Remove the solvent under reduced pressure and extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic phase to recover the deprotected alcohol.

Visualizations

General Workflow for Trimethylsilylation of a Secondary Alcohol

Caption: General experimental workflow for the trimethylsilylation of a secondary alcohol.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uwindsor.ca [uwindsor.ca]

- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 5. General Silylation Procedures - Gelest [technical.gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

Application Note: Derivatization of 1-Phenyl-1-Propanol using BSTFA for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. However, many pharmaceutical compounds and related substances, including 1-phenyl-1-propanol, contain polar functional groups like hydroxyls (-OH). These groups can cause poor chromatographic performance, including peak tailing and adsorption on the GC column, due to their low volatility and potential for interaction with active sites in the system.[1]

To overcome these challenges, a derivatization step is employed to convert the polar analyte into a more volatile and thermally stable form.[2] Silylation is a common derivatization technique that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (TMS) group.[1][2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective and widely used silylating agent for this purpose, particularly for alcohols.[2] This application note provides a detailed protocol for the derivatization of 1-phenyl-1-propanol using BSTFA for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Derivatization

The derivatization of 1-phenyl-1-propanol with BSTFA involves the reaction of the hydroxyl group on the alcohol with the silylating agent. This reaction yields a trimethylsilyl (TMS) ether derivative of 1-phenyl-1-propanol. The resulting TMS-ether is significantly less polar and more volatile than the parent alcohol, making it ideal for GC-MS analysis.[3][4] The byproducts of the reaction are also volatile and generally do not interfere with the analysis.[3]

Caption: Silylation reaction of 1-phenyl-1-propanol with BSTFA.

Experimental Protocol

This protocol outlines the necessary steps for the successful derivatization of 1-phenyl-1-propanol.

Reagents and Materials

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% trimethylchlorosilane (TMCS)

-

1-Phenyl-1-propanol standard

-

Aprotic solvent (e.g., Pyridine, Acetonitrile, Dichloromethane, Acetone)

-

Internal Standard (e.g., Tetradecane, optional)

-

Autosampler vials with caps (2 mL)

-

Pipettes and tips

-

Vortex mixer

-

Heating block or oven

Sample Preparation

-

Prepare a stock solution of 1-phenyl-1-propanol in the chosen aprotic solvent (e.g., 1 mg/mL).

-

If using an internal standard, prepare a working solution containing both the analyte and the internal standard at known concentrations.

-

Pipette an aliquot (e.g., 100 µL) of the sample solution into a clean, dry autosampler vial.

-

Critical Step: Ensure all glassware is dry and avoid exposure to moisture, as water can deactivate the BSTFA reagent and hydrolyze the TMS derivatives.[2]

Derivatization Procedure

-

Add the derivatizing agent (BSTFA) to the sample vial. It is crucial to add the reagent in excess to ensure the reaction goes to completion. A general rule is to use at least a 2:1 molar ratio of BSTFA to the active hydrogen in the analyte.[2] For a typical 100 µL sample, adding 50-100 µL of BSTFA is common.[5]

-

If the analyte is sterically hindered or derivatizes slowly, using BSTFA with 1% TMCS as a catalyst is recommended.[2][6] Pyridine can also be used as a solvent and catalyst.[3]

-

Tightly cap the vial immediately after adding the reagent.

-

Vortex the mixture for 10-15 seconds.

-

Place the vial in a heating block or oven set to the desired temperature (typically 60-70°C).[5][7]

-

Allow the reaction to proceed for the specified time (typically 20-60 minutes).[3][5][7] Reaction conditions may require optimization.[2]

-

After incubation, remove the vial and allow it to cool to room temperature.

-

The sample is now ready for direct injection into the GC-MS system.

References

- 1. weber.hu [weber.hu]

- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 3. web.gps.caltech.edu [web.gps.caltech.edu]

- 4. researchgate.net [researchgate.net]

- 5. Derivatization techniques for free fatty acids by GC [restek.com]

- 6. gcms.cz [gcms.cz]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Alcohol Derivatization using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a versatile and highly effective silylating agent used extensively in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Derivatization with MSTFA enhances the volatility and thermal stability of polar compounds containing active hydrogens, such as alcohols, phenols, and sterols, by replacing the active hydrogen with a trimethylsilyl (TMS) group. This process is crucial for the accurate quantification and identification of these compounds, which might otherwise exhibit poor chromatographic peak shape or undergo thermal degradation in the GC inlet.[1]

One of the primary advantages of MSTFA is that its byproducts, primarily N-methyltrifluoroacetamide, are highly volatile. This characteristic minimizes interference with the analytes of interest during chromatographic analysis, leading to cleaner chromatograms and more reliable results. The reactivity of MSTFA can be further enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS), which is particularly useful for the derivatization of sterically hindered hydroxyl groups.[2][3][4]

Mechanism of Silylation

The silylation of an alcohol with MSTFA involves the nucleophilic attack of the alcoholic oxygen on the silicon atom of MSTFA. This results in the formation of a trimethylsilyl ether and the release of N-methyltrifluoroacetamide as a byproduct. The reaction is driven by the formation of the stable silicon-oxygen bond.

Factors Affecting Derivatization Efficiency

Several factors can influence the yield and completeness of the derivatization reaction:

-

Steric Hindrance: The reactivity of hydroxyl groups towards silylation generally follows the order: primary > secondary > tertiary.[4] Sterically hindered alcohols may require more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a catalyst.[2][3][4]

-

Reaction Temperature: The optimal temperature for derivatization can vary depending on the analyte. While many alcohols can be derivatized at room temperature, heating is often employed to accelerate the reaction and ensure complete derivatization, with typical temperatures ranging from 60°C to 80°C.[3]

-

Reaction Time: The time required for complete derivatization can range from minutes to hours.[3] It is essential to optimize the reaction time for each specific application to ensure quantitative derivatization without sample degradation.

-

Catalyst: The addition of a catalyst, most commonly TMCS at a concentration of 1-10%, can significantly increase the reactivity of MSTFA, particularly for hindered hydroxyls and other less reactive functional groups.[2][3]

-

Solvent: While MSTFA can be used neat, aprotic solvents such as pyridine, acetonitrile, or dimethylformamide (DMF) are often used to dissolve the sample and facilitate the reaction.[2][3] The choice of solvent can influence the reaction rate.

-

Moisture: Silylating reagents are sensitive to moisture. It is crucial to ensure that the sample and all reagents and materials are anhydrous to prevent the hydrolysis of MSTFA and the silylated derivatives.[2]

Quantitative Data on MSTFA Derivatization of Alcohols

The following tables summarize typical reaction conditions for the derivatization of various classes of alcohols with MSTFA. It is important to note that these are general guidelines, and optimization is often necessary for specific applications to achieve quantitative derivatization.

Table 1: Derivatization of Aliphatic Alcohols

| Analyte Type | Reagent(s) | Temperature (°C) | Time (min) | Catalyst | Typical Yield | Reference(s) |

| Primary Alcohols | MSTFA | Room Temp - 70 | 15 - 60 | Not always required | >95% | [4] |

| Secondary Alcohols | MSTFA | 60 - 80 | 30 - 120 | TMCS (1%) often recommended | >90% | [3][4] |

| Tertiary Alcohols | MSTFA | 70 - 100 | 60 - 240 | TMCS (1-10%) recommended | Variable, requires optimization | [4] |

| Diols and Glycerol | MSTFA | 70 - 90 | 30 - 60 | TMCS (1%) may be beneficial | >95% | [5] |

Table 2: Derivatization of Phenols and Sterols

| Analyte Type | Reagent(s) | Temperature (°C) | Time (min) | Catalyst | Typical Yield | Reference(s) |

| Phenols | MSTFA | 60 - 80 | 20 - 60 | Not always required | >95% | [3] |

| Sterically Hindered Phenols | MSTFA | 70 - 100 | 60 - 120 | TMCS (1%) recommended | >90% | [3] |

| Sterols (e.g., Cholesterol) | MSTFA | 60 - 80 | 30 - 60 | TMCS or DTE/TMIS recommended | >95% | [6][7] |

| Hindered Sterols | MSTFA | 70 - 100 | 60 - 180 | TMCS or DTE/TMIS recommended | >90% | [6] |

Experimental Protocols

Protocol 1: General Derivatization of Alcohols

This protocol provides a general procedure for the derivatization of simple, non-hindered primary and secondary alcohols.

Materials:

-

Sample containing the alcohol(s) of interest

-

MSTFA or MSTFA with 1% TMCS

-

Anhydrous pyridine (or other suitable aprotic solvent)

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Ensure the sample is free of water. If necessary, evaporate the sample to dryness under a stream of dry nitrogen.

-

To 1-5 mg of the dried sample in a reaction vial, add 100 µL of anhydrous pyridine.[3]

-

Add 100 µL of MSTFA (or MSTFA with 1% TMCS for less reactive alcohols).[3]

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60-80°C for 20-60 minutes.[3] The optimal time and temperature should be determined experimentally.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS.

Protocol 2: Derivatization of Sterically Hindered Alcohols and Sterols

This protocol is suitable for more challenging derivatizations, such as those involving tertiary alcohols or sterols.

Materials:

-

Sample containing the sterically hindered alcohol(s) or sterol(s)

-

MSTFA with 1% TMCS (or MSTFA:DTE:TMIS for sterols)[6]

-

Anhydrous pyridine

-

Reacti-Vials™ or other suitable reaction vials with screw caps

-

Heating block or oven

-

Vortex mixer

-

GC-MS system

Procedure:

-

Ensure the sample is completely dry. Lyophilization or co-evaporation with an azeotropic solvent like toluene may be necessary.[2]

-

To approximately 1 mg of the dried sample in a reaction vial, add 100 µL of anhydrous pyridine.

-

Add 100 µL of MSTFA with 1% TMCS. For sterols, a mixture of MSTFA:DTE:TMIS can provide superior results.[6]

-

Cap the vial tightly and vortex thoroughly.

-

Heat the vial at 80-100°C for 1-3 hours. The reaction conditions may require optimization for particularly hindered compounds.

-

Cool the vial to room temperature before opening.

-

Analyze the derivatized sample by GC-MS.

Visualizations

Caption: Experimental workflow for MSTFA derivatization of alcohols.

Caption: Chemical reaction of alcohol derivatization with MSTFA.

References

- 1. nbinno.com [nbinno.com]

- 2. diverdi.colostate.edu [diverdi.colostate.edu]

- 3. researchgate.net [researchgate.net]

- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 5. Optimization of N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide as a derivatization agent for determining isotopic enrichment of glycerol in very-low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selection of the derivatization reagent--the case of human blood cholesterol, its precursors and phytosterols GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Revolutionizing Metabolomic Analysis: An Automated TMS Derivatization Protocol for GC-MS

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the comprehensive profiling of metabolites in biological samples. However, the analysis of many biologically relevant compounds, such as amino acids, sugars, and organic acids, is often hindered by their low volatility and thermal instability. Chemical derivatization, specifically the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely adopted strategy to overcome these limitations. This process increases analyte volatility and thermal stability, making them amenable to GC-MS analysis.[1][2]

Traditionally, TMS derivatization has been a manual, multi-step process that is both time-consuming and a significant source of analytical variability.[3][4][5][6] Manual sample handling is prone to errors that can compromise the accuracy and reproducibility of results.[7][8] To address these challenges, automated online derivatization protocols have been developed, offering a streamlined workflow that enhances reproducibility, increases throughput, and reduces the degradation of unstable derivatives.[1][4][5][6] This application note describes a robust, fully automated TMS derivatization protocol for GC-MS, highlighting its methodology, performance, and benefits for metabolomic studies.

Advantages of Automated TMS Derivatization

Automated systems for sample preparation offer several key advantages over manual procedures:

-

Improved Reproducibility: Automation minimizes human error, leading to greater precision and consistency between samples and batches.[7] Studies have demonstrated that automated TMS derivatization can achieve a relative standard deviation (RSD) of less than 10-15% for a variety of metabolites, a benchmark for high-quality metabolomics data.[1]

-

Increased Throughput: Robotic autosamplers can process a large number of samples in a continuous, unattended fashion, significantly increasing laboratory efficiency.[4][5][6] Overlapping sample preparation and analysis allows for a greater number of samples to be analyzed in a 24-hour period.[1]

-

Enhanced Derivative Stability: TMS derivatives can be susceptible to hydrolysis from atmospheric moisture.[2] Automated online derivatization allows for the immediate injection of the derivatized sample into the GC-MS, minimizing the time for potential degradation and improving the accuracy of quantitative analysis.[1][4][5][6]

-

Reduced Manual Labor: Automation frees up valuable researcher time, allowing them to focus on data analysis and interpretation rather than tedious sample preparation.[9]

Quantitative Data Summary

The reproducibility of the automated TMS derivatization protocol is a key performance indicator. The following table summarizes the relative standard deviations (RSDs) for a selection of amino acids analyzed using an automated online derivatization protocol, demonstrating the high precision of the method.[1]

| Analyte | Average RSD (%) |

| Alanine | 5.5 |

| Glycine | 6.2 |

| Valine | 4.8 |

| Leucine | 5.1 |

| Isoleucine | 5.3 |

| Proline | 6.5 |

| Serine | 7.1 |

| Threonine | 5.9 |

| Aspartic Acid | 6.8 |

| Glutamic Acid | 7.5 |

| Phenylalanine | 4.5 |

| Tyrosine | 8.2 |

| Lysine | 6.1 |

| Histidine | 7.9 |

| Overall Average | 6.2 |

Data adapted from a study utilizing a Thermo Scientific™ TriPlus™ RSH™ autosampler.[1]

Experimental Protocol

This protocol outlines a typical two-step automated derivatization procedure involving methoximation followed by silylation.

Materials and Reagents:

-

Derivatization Reagents:

-

Solvents: Anhydrous pyridine, acetonitrile, or other suitable aprotic solvents.[2]

-

Apparatus:

-

Automated liquid handling system (e.g., Thermo Scientific™ TriPlus™ RSH™, Gerstel MAESTRO) equipped with incubators/agitators and a syringe tool.

-

GC-MS system

-

2 mL amber glass autosampler vials with caps

-

Nitrogen evaporator for sample drying

-

Protocol Steps:

-

Sample Preparation:

-

Accurately transfer a defined volume or weight of the sample into a 2 mL autosampler vial.

-

If the sample is in a volatile solvent, evaporate it to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture will interfere with the derivatization reaction.[1][13]

-

-

Automated Derivatization Sequence (programmed into the autosampler software):

-

Step 1: Methoximation

-

The autosampler adds a specific volume (e.g., 10 µL) of the MOX solution to the dried sample vial.[1]

-

The vial is then vortexed for a set time (e.g., 30 seconds at 2000 rpm) to ensure complete dissolution of the sample.[1]

-

The mixture is incubated in the first incubator/agitator at a controlled temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) with gentle shaking.[1][14] This step protects carbonyl groups and prevents ring formation in sugars.[13]

-

-

Step 2: Silylation

-

Following methoximation, the autosampler adds a specific volume (e.g., 90 µL) of the silylating reagent (MSTFA + 1% TMCS or BSTFA + 1% TMCS) to the vial.[1]

-

The vial is vortexed again (e.g., 30 seconds at 600 rpm).[1]

-

The reaction mixture is then transferred to a second incubator/agitator and incubated at a specific temperature (e.g., 37°C or 60°C) for a set duration (e.g., 30-60 minutes).[1][11]

-

-

Step 3: Cooling and Injection

-

After the silylation reaction is complete, the vial is moved to a cooling rack for a brief period (e.g., 5 minutes) to bring it to room temperature.[1]

-

A specific volume of the derivatized sample is then immediately injected into the GC-MS for analysis.

-

-

GC-MS Parameters:

The specific GC-MS parameters will depend on the analytes of interest and the instrument used. A typical setup might involve:

-

Inlet Temperature: 250-280°C

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of 300-325°C, followed by a hold period.[1]

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in full scan mode for qualitative analysis and/or selected ion monitoring (SIM) mode for quantitative analysis.[15]

Visualizations

The following diagrams illustrate the chemical derivatization process and the automated experimental workflow.

Caption: Chemical reaction of TMS derivatization.

Caption: Automated experimental workflow diagram.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. web.gps.caltech.edu [web.gps.caltech.edu]

- 3. Guide to Automated Sample Preparation for GC and GC-MS | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Automated Sample Preparation with PAL System for Consistent Results [palsystem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Guide to Automated Sample Preparation for GC and GC-MS | Lab Manager [labmanager.com]

- 10. thescipub.com [thescipub.com]

- 11. restek.com [restek.com]

- 12. 氣相層析 (GC) 中衍生化試劑的使用 [sigmaaldrich.com]

- 13. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]

- 15. Automated sample preparation and fast GC-MS determination of fatty acids in blood samples and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Kovats Retention Index for 1-Phenyl-1-Propanol TMS Derivative by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of the Kovats retention index (RI) of the trimethylsilyl (TMS) derivative of 1-phenyl-1-propanol using gas chromatography-mass spectrometry (GC-MS). The Kovats RI is a standardized, system-independent value that aids in the identification of compounds in complex mixtures by normalizing retention times to a series of n-alkane standards.[1][2] This document outlines the necessary steps for sample preparation via trimethylsilylation, specifies the GC-MS instrumental parameters, and details the calculation of the Kovats retention index under temperature-programmed conditions. The provided methodology is crucial for unambiguous compound identification in metabolomics, pharmaceutical analysis, and other areas of chemical research.

Introduction

Gas chromatography is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds.[3] However, retention times can vary between different instruments and analytical conditions. The Kovats retention index was developed to provide a more consistent and transferable measure for compound identification.[1][2] It relates the retention time of an analyte to that of bracketing n-alkane standards. For polar compounds like alcohols, derivatization is often necessary to increase volatility and thermal stability for GC analysis.[4] Trimethylsilylation is a common derivatization technique where a TMS group replaces the active hydrogen in polar functional groups.[4][5] This protocol focuses on the determination of the Kovats RI for the TMS derivative of 1-phenyl-1-propanol.

Experimental Protocols

Sample Preparation: Trimethylsilylation of 1-Phenyl-1-Propanol

This protocol describes the derivatization of 1-phenyl-1-propanol to its more volatile TMS ether.

Materials:

-

1-phenyl-1-propanol

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Ethyl acetate (anhydrous)

-

n-Alkane standard mixture (e.g., C8-C20)

-

Autosampler vials with inserts

Procedure:

-

Prepare a 1 mg/mL stock solution of 1-phenyl-1-propanol in anhydrous ethyl acetate.

-

In an autosampler vial, add 100 µL of the 1-phenyl-1-propanol stock solution.

-

Add 50 µL of anhydrous pyridine.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Cap the vial tightly and vortex for 30 seconds.

-

Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature.

-

Prepare a separate vial containing the n-alkane standard mixture in ethyl acetate.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

GC Conditions:

| Parameter | Value |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

MS Conditions:

| Parameter | Value |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-400 |

Data Presentation

The retention times of the n-alkane standards and the 1-phenyl-1-propanol TMS derivative are recorded. The following table presents example data obtained from the GC-MS analysis.

| Compound | Retention Time (min) |

| n-Dodecane (C12) | 12.85 |

| n-Tridecane (C13) | 14.20 |

| 1-Phenyl-1-propanol TMS | 13.55 |

| n-Tetradecane (C14) | 15.45 |

Calculation of Kovats Retention Index

For temperature-programmed gas chromatography, the Kovats retention index (I) is calculated using the following linear interpolation formula:[6]

I = 100 * [n + ( (t_r(unknown) - t_r(n)) / (t_r(N) - t_r(n)) )]

Where:

-

n is the carbon number of the n-alkane eluting directly before the unknown compound.

-

N is the carbon number of the n-alkane eluting directly after the unknown compound.

-

t_r(unknown) is the retention time of the unknown compound.

-

t_r(n) is the retention time of the n-alkane with carbon number n.

-

t_r(N) is the retention time of the n-alkane with carbon number N.

Example Calculation:

Using the data from the table:

-

n = 13 (Tridecane)

-

N = 14 (Tetradecane)

-

t_r(unknown) = 13.55 min

-

t_r(n) = 14.20 min (This should be the retention time of C13, a typo in the formula description, it should be the smaller alkane, so C13)

-

t_r(N) = 15.45 min

Let's correct the bracketing alkanes based on the retention time of the analyte (13.55 min). The bracketing alkanes are n-Dodecane (C12) at 12.85 min and n-Tridecane (C13) at 14.20 min.

-

n = 12

-

N = 13

-

t_r(unknown) = 13.55 min

-

t_r(n) = 12.85 min

-

t_r(N) = 14.20 min

I = 100 * [12 + ( (13.55 - 12.85) / (14.20 - 12.85) )] I = 100 * [12 + ( 0.70 / 1.35 )] I = 100 * [12 + 0.5185] I ≈ 1252

Workflow Diagram

Caption: Experimental workflow for determining the Kovats retention index.

Conclusion

This application note provides a comprehensive and practical guide for determining the Kovats retention index of the TMS derivative of 1-phenyl-1-propanol. By following the detailed protocols for derivatization, GC-MS analysis, and data calculation, researchers can obtain reliable and reproducible retention indices. This standardized approach facilitates the confident identification of 1-phenyl-1-propanol in various sample matrices and allows for data comparison across different analytical laboratories and platforms.

References

- 1. Kovats retention index - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. sciencing.com [sciencing.com]

- 4. thescipub.com [thescipub.com]

- 5. Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldbook.iupac.org [goldbook.iupac.org]

Application Notes and Protocols for TMS Derivatization of Plasma Samples in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of plasma samples for metabolomic analysis using trimethylsilyl (TMS) derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover metabolite extraction, derivatization, and analytical considerations, with a focus on reproducibility and high-throughput applications.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the profiling of a wide array of metabolites in biological samples.[1][2][3][4][5] Trimethylsilyl (TMS) derivatization is a common and essential step for the analysis of non-volatile metabolites such as amino acids, organic acids, sugars, and fatty acids.[1][2][3][4][5][6][7] This process replaces active hydrogen atoms with a TMS group, increasing the volatility and thermal stability of the metabolites, thus making them amenable to GC-MS analysis.[6]

The stability of TMS derivatives can be a critical factor, as they are susceptible to hydrolysis.[1][2][3][4][5][8] Therefore, careful and consistent sample handling is paramount. Automated derivatization methods have been shown to offer superior reproducibility and higher throughput compared to manual procedures by minimizing sample exposure to moisture and standardizing reaction times.[1][2][3][4][5][6][8]

Experimental Protocols

Metabolite Extraction from Plasma

This protocol describes the extraction of polar metabolites from plasma samples, a crucial step prior to derivatization.

Materials:

-

Plasma or serum samples

-

Acetonitrile (ACN)

-

Isopropanol (IPA)

-

Water, HPLC-grade

-

Internal Standard (e.g., Adonitol or 2-Isopropylmalic acid)[8][9]

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

Vacuum concentrator (SpeedVac)

Procedure:

-

Thaw frozen plasma/serum samples on ice.[10]

-

For each 30 µL of plasma, prepare an extraction solution of 1 mL acetonitrile:isopropanol:water (3:3:2, v/v/v).[9][11]

-

Add an internal standard to each sample to correct for extraction efficiency and analytical variability. For example, add 2 µL of a 10 mg/mL stock of Adonitol.[9][11]

-

Add the extraction solution to the plasma sample.

-

Vortex the mixture vigorously for 10 seconds.

-

Incubate the samples at -20°C for 20 minutes to precipitate proteins.[10]

-

Centrifuge at 14,000 x g for 2 minutes at room temperature to pellet the precipitated proteins.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Add 500 µL of acetonitrile:water (1:1, v/v) to the pellet, vortex, and centrifuge again.[9]

-

Dry the pooled extracts completely using a vacuum concentrator at 4°C.[9][11] The dried extracts can be stored at -80°C prior to derivatization.

TMS Derivatization

This two-step derivatization protocol involves methoximation followed by silylation.

Materials:

-

Dried metabolite extracts

-

Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL)[8][11]

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)[6]

-

Thermomixer or incubator

-

Autosampler vials with inserts

Procedure:

-

To the dried metabolite extract, add 10 µL of the MOX solution.[6][11]

-

Vortex for 10 seconds and then incubate at a controlled temperature. Incubation conditions can vary, for example, 30°C for 90 minutes or 55°C for 60 minutes.[8][11]

-

Vortex for 10 seconds and incubate again. Common conditions are 37°C for 30 minutes or 60°C for 60 minutes.[8][11]

-

After incubation, the sample is ready for GC-MS analysis. It is recommended to analyze the derivatized samples within 24-48 hours to minimize degradation of the TMS derivatives.[8][9]

Quantitative Data Summary

The reproducibility of the derivatization method is crucial for reliable metabolomic data. Automated methods generally provide better reproducibility.

| Analyte Class | Typical RSD% (Automated Method) | Reference |

| Sugars | < 20% | [1] |

| Sugar Alcohols | < 20% | [1] |

| Organic Acids | < 20% | [1] |

| Amino Acids | < 10% | [6] |

| Pooled Plasma Metabolites | < 20% for 134 metabolites | [8] |

Diagrams

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow.

Caption: Workflow for TMS derivatization of plasma samples.

Logical Relationship of Manual vs. Automated Derivatization

This diagram highlights the advantages of automated derivatization over manual methods.

Caption: Comparison of manual and automated derivatization.

Conclusion

The protocols provided here offer a robust framework for the preparation of plasma samples for GC-MS-based metabolomics. While manual preparation is feasible, automated systems are highly recommended to enhance reproducibility and throughput, which are critical in large-scale studies common in drug development and clinical research. The choice of internal standards and careful validation of the method for specific metabolites of interest are essential for generating high-quality, quantitative data.

References

- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Estimation of plasma free fatty acids as the trimethylsilyl (TMS) esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shimadzu.com [shimadzu.com]

- 9. Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolo... [protocols.io]

- 10. systems.crump.ucla.edu [systems.crump.ucla.edu]

- 11. researchgate.net [researchgate.net]

Application Note: Quantification of Alcohols Using Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) after Silylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and sensitive quantification of alcohol-containing compounds is critical in numerous scientific disciplines, particularly in drug development. Alcohols are common functional groups in active pharmaceutical ingredients (APIs), metabolites, and impurities. Their accurate measurement is essential for pharmacokinetic studies, metabolic profiling, quality control of raw materials and finished products, and the detection of residual solvents.[1]

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct analysis of many alcohols by GC is hampered by their polarity and low volatility, which can lead to poor peak shape and thermal degradation.[1] To overcome these challenges, a derivatization step is often employed to convert the polar hydroxyl groups into less polar, more volatile, and more thermally stable derivatives. Silylation is a widely used derivatization technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group.[2] This process significantly improves the chromatographic behavior of alcohol-containing analytes.

Pairing gas chromatography with inductively coupled plasma-mass spectrometry (GC-ICP-MS) offers a highly sensitive and element-specific detection method. By derivatizing alcohols with a silicon-containing silylating agent, the silicon atom can be used as a heteroatom tag. The ICP-MS can then be tuned to detect the specific mass of silicon, providing excellent sensitivity and selectivity for the silylated alcohol. This technique allows for substance-independent calibration, where the response is proportional to the number of silicon atoms, simplifying the quantification of various alcohol-containing compounds.[3]

This application note provides a detailed protocol for the quantification of alcohols using GC-ICP-MS following a silylation derivatization step. It includes methodologies for sample preparation, derivatization, and instrumental analysis, along with quantitative data and applications relevant to the pharmaceutical industry.

Principle of the Method

The overall workflow for the quantification of alcohols by GC-ICP-MS after silylation involves three main stages:

-

Silylation: The alcohol-containing analyte is reacted with a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) ether. This reaction replaces the active hydrogen of the hydroxyl group with a TMS group, thereby increasing the volatility and thermal stability of the analyte.

-

Gas Chromatographic Separation: The silylated analyte is injected into the gas chromatograph, where it is vaporized and separated from other components of the sample matrix based on its boiling point and interaction with the stationary phase of the GC column.

-

ICP-MS Detection and Quantification: The separated silylated analyte elutes from the GC column and is introduced into the high-temperature argon plasma of the ICP-MS. The molecule is atomized and ionized, and the silicon atoms are detected by the mass spectrometer. The intensity of the silicon signal is directly proportional to the amount of the silylated alcohol, allowing for accurate quantification.

Experimental Protocols

Materials and Reagents

-

Silylation Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Solvent: Pyridine, absolute

-

Analytes: Butanol, Pentanol, Hexanol, Heptanol (or other alcohol-containing compounds of interest)

-

Internal Standard (optional): A silicon-containing compound that is not present in the sample.

-

GC Vials: 1 mL screw-neck vials with rubber/PTFE septa

-

Heating Block or Oven

-

Pipettes and Syringes

Silylation Protocol for n-Alkanols

This protocol is based on the method described by Metze et al. (2002) for the silylation of n-alkanols.[3]

-

Sample Preparation: In a 1 mL screw-neck vial, dilute 0.25 mmol of the alcohol in absolute pyridine to a final volume of 0.41 mL.

-

Addition of Silylation Reagent: Add 0.09 mL (0.49 mmol) of MSTFA to the vial, which corresponds to a 1.96-fold molar excess.

-

Reaction: Tightly cap the vial and heat it at 80°C for one hour in a heating block or oven.

-

Cooling and Dilution: After one hour, remove the vial from the heat and allow it to cool to room temperature. The resulting stock solution contains the trimethylsilyl (TMS) ether of the alcohol at a concentration of 0.5 mol L⁻¹.

-

Standard Preparation: Prepare calibration standards by mixing the TMS ether stock solutions in the desired proportions and diluting them with a suitable solvent such as isooctane.

GC-ICP-MS Instrumental Parameters

The following are typical instrumental parameters. Optimization may be required for specific applications.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., SE-54) |

| Oven Program | 50°C (1 min hold), ramp at 10°C/min to 250°C (5 min hold) |

| ICP-MS | |

| RF Power | 1550 W |

| Plasma Gas Flow | 15 L/min |

| Auxiliary Gas Flow | 0.9 L/min |

| Nebulizer Gas Flow | 1.0 L/min |

| Monitored Isotope | ²⁸Si |

Quantitative Data

The following table summarizes the quantitative performance of the GC-ICP-MS method for the analysis of silylated n-alkanols.[3]

| Analyte | Derivatization Reagent | Matrix | Absolute Detection Limit (fmol) | Relative Detection Limit (nmol L⁻¹) |

| Butanol | MSTFA | Pyridine/Isooctane | 100 | 100 |

| Pentanol | MSTFA | Pyridine/Isooctane | 100 | 100 |

| Hexanol | MSTFA | Pyridine/Isooctane | 100 | 100 |

| Heptanol | MSTFA | Pyridine/Isooctane | 100 | 100 |

Experimental Workflow

Caption: Experimental workflow for the quantification of alcohols by GC-ICP-MS after silylation.

Applications in Drug Development

The quantification of alcohols by GC-ICP-MS after silylation is a versatile technique with several important applications in the pharmaceutical industry and drug development:

-

Metabolite Quantification: Many drug molecules are metabolized in the body to form hydroxylated metabolites. The quantification of these alcohol-containing metabolites in biological matrices such as plasma and urine is crucial for understanding the pharmacokinetic profile of a drug. The high sensitivity of GC-ICP-MS makes it suitable for detecting and quantifying low levels of these metabolites.

-

Impurity Profiling: Alcohol-containing compounds can be present as impurities in active pharmaceutical ingredients (APIs) and finished drug products. These impurities can arise from the manufacturing process or degradation of the drug substance. GC-ICP-MS provides a sensitive and selective method for the quantification of these impurities to ensure the safety and quality of the final product.

-

Residual Solvent Analysis: Alcohols are commonly used as solvents in the synthesis and purification of pharmaceuticals. Regulatory guidelines strictly limit the amount of residual solvents in the final drug product.[1] While headspace GC is often used for this purpose, GC-ICP-MS after silylation can be an alternative or complementary technique, especially for less volatile alcohols.

-

Analysis of Complex Molecules: The methodology can be extended to more complex alcohol-containing molecules of pharmaceutical relevance, such as steroids and fatty alcohols. Derivatization is essential for the GC analysis of these compounds, and ICP-MS detection can provide the necessary sensitivity for their quantification in complex biological or pharmaceutical matrices.

Conclusion